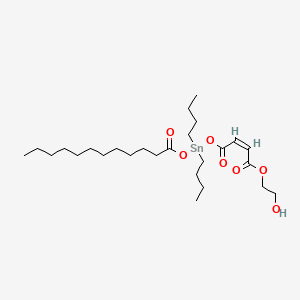![molecular formula C26H34Cl2N2O B12694327 1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole CAS No. 135330-86-8](/img/structure/B12694327.png)
1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFK-110 is a chemical compound known for its potential applications in various scientific fields. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms. AFK-110 is particularly noted for its interaction with specific enzymes, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AFK-110 involves the incorporation of a farnesyl group into the imidazole ring. This process typically starts with the preparation of the imidazole core, followed by the introduction of the farnesyl group through a series of chemical reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of AFK-110 is scaled up using optimized synthetic routes. This involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to produce AFK-110 in bulk quantities. The industrial process is designed to be cost-effective while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
AFK-110 undergoes various chemical reactions, including:
Oxidation: AFK-110 can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on AFK-110, altering its properties.
Substitution: AFK-110 can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of AFK-110 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts.
Major Products Formed
The major products formed from the reactions of AFK-110 depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
AFK-110 has a wide range of scientific research applications, including:
Chemistry: AFK-110 is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, AFK-110 is studied for its interaction with enzymes and proteins. It serves as a tool to understand enzyme mechanisms and protein functions.
Medicine: AFK-110 has potential therapeutic applications due to its ability to inhibit specific enzymes. It is being investigated for its antifungal and anticancer properties.
Industry: In industrial applications, AFK-110 is used in the development of new materials and chemical processes. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of AFK-110 involves its interaction with specific molecular targets, particularly enzymes. AFK-110 acts as an inhibitor of certain enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. The molecular targets of AFK-110 include enzymes involved in sterol biosynthesis, making it a potential antifungal agent.
Comparison with Similar Compounds
AFK-110 is compared with other similar compounds, such as AFK-108 and AFK-122. While all three compounds share a common imidazole core, their differences lie in the substituents attached to the core. AFK-108 has a geranyl group, AFK-110 has a farnesyl group, and AFK-122 has a prenyl group. These differences in substituents affect their potency and selectivity as enzyme inhibitors. AFK-110 is unique in its balance of potency and selectivity, making it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- AFK-108
- AFK-122
Properties
CAS No. |
135330-86-8 |
|---|---|
Molecular Formula |
C26H34Cl2N2O |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole |
InChI |
InChI=1S/C26H34Cl2N2O/c1-20(2)7-5-8-21(3)9-6-10-22(4)13-16-31-26(18-30-15-14-29-19-30)24-12-11-23(27)17-25(24)28/h7,9,11-15,17,19,26H,5-6,8,10,16,18H2,1-4H3/b21-9+,22-13+ |
InChI Key |
RFKZUBXIWREGPU-PLIWVGOGSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


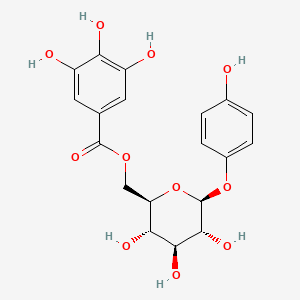
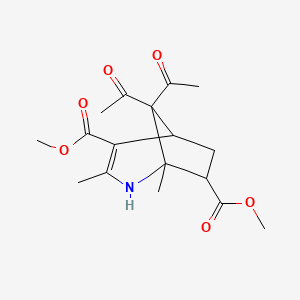

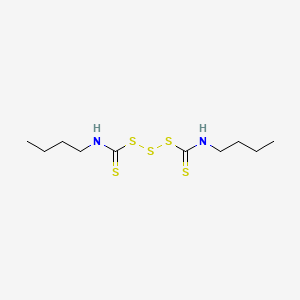
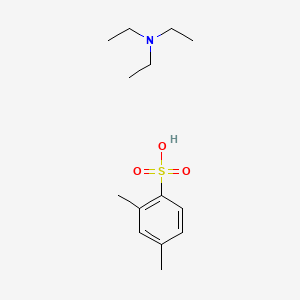

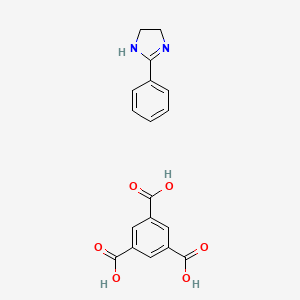
![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)
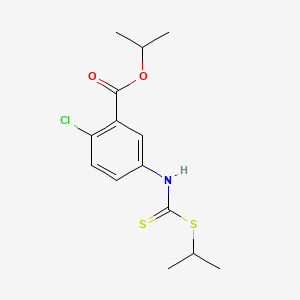


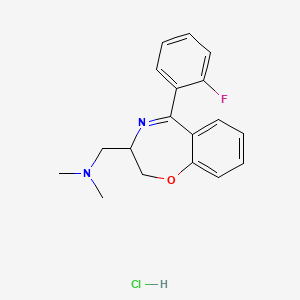
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
